molecular formula C10H13N5O6 B6016091 8-Hydroxyguanosine

8-Hydroxyguanosine

Cat. No.: B6016091
M. Wt: 299.24 g/mol
InChI Key: FPGSEBKFEJEOSA-UHFFFAOYSA-N
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Description

8-Hydroxyguanosine is an RNA nucleoside that is an oxidative derivative of guanosine. It is commonly used as a biomarker for oxidative stress, which can cause RNA damage . This compound is significant in the study of oxidative stress and its implications in various diseases, including cancer and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxyguanosine can be synthesized through the oxidation of guanosine. This process typically involves the use of reactive oxygen species (ROS) such as hydroxyl radicals. The oxidation can be carried out in vitro using Fenton-type reagents, which generate hydroxyl radicals through the reaction of hydrogen peroxide with iron salts .

Industrial Production Methods: High-performance liquid chromatography (HPLC) is often used to purify the product .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyguanosine primarily undergoes oxidation reactions. It can also participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major product of the oxidation of guanosine is this compound itself. Further oxidation can lead to the formation of other oxidative derivatives, such as 8-oxoguanine .

Mechanism of Action

8-Hydroxyguanosine exerts its effects through the incorporation into RNA, where it can cause mutations and disrupt normal cellular processes. The primary molecular target is the guanine base in RNA, which is oxidized to form this compound. This modification can lead to errors in RNA processing and protein synthesis, contributing to cellular dysfunction and disease .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxyguanosine is unique in its specific application as a biomarker for RNA oxidative damage, whereas 8-OHdG is primarily used for DNA damage. This distinction makes this compound particularly valuable in studies focusing on RNA integrity and its role in disease mechanisms .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGSEBKFEJEOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959514
Record name 2-Imino-9-pentofuranosyl-3,9-dihydro-2H-purine-6,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3868-31-3
Record name NSC90393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-9-pentofuranosyl-3,9-dihydro-2H-purine-6,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl-
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